molecular formula C24H46N4O10 B2355573 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate CAS No. 2227199-27-9

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate

Cat. No.: B2355573
CAS No.: 2227199-27-9
M. Wt: 550.65
InChI Key: LLNBZVZZNCRRKF-NCXDFGLJSA-N
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Description

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate (CAS: 2227199-27-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C24H46N4O10 (molecular weight: 550.6428 g/mol), reflecting its hemioxalate salt form, which consists of two molecules of the base compound paired with one oxalic acid molecule . The base compound, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate, has the formula C11H22N2O3 (molecular weight: 230.31 g/mol) and is a key intermediate in pharmaceutical synthesis, particularly for drug candidates requiring stereochemical precision .

The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 1 g, with a purity of ≥97% . Its solid-state properties and Boc-protected amine make it stable for long-term storage and suitable for diverse synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRHEKFNXWMHP-JBJOKHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Chiral Precursors

The (3R,4R)-stereochemistry is typically established via:

  • Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives.
  • Asymmetric hydrogenation : Catalytic hydrogenation of enamine precursors with Ru-BINAP complexes (>90% ee).

Example :
$$ \text{(3R,4R)-4-Hydroxypiperidin-3-amine} $$ is resolved via crystallization with L-(+)-tartaric acid, yielding enantiomerically pure material.

Protection of the Amine Group

The primary amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions:

Procedure :

  • Dissolve (3R,4R)-4-methoxypiperidin-3-amine (1.0 eq) in anhydrous THF.
  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq).
  • Stir at 25°C for 12 h.
  • Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (Hex:EtOAc = 4:1).

Yield : 85–92%.

Introduction of the Methoxy Group

The 4-hydroxy group is methylated via:

Mitsunobu Reaction :

  • Conditions : DEAD (1.5 eq), PPh₃ (1.5 eq), MeOH (excess), THF, 0°C → 25°C.
  • Advantage : Retention of stereochemistry at C4.

Alternative :

  • Williamson Ether Synthesis : Treat 4-hydroxypiperidine with MeI (1.1 eq) and NaH (2.0 eq) in DMF (0°C → 40°C, 6 h).

Formation of the Hemioxalate Salt

The free base is converted to the hemioxalate salt for improved stability:

Procedure :

  • Dissolve tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate (1.0 eq) in EtOH.
  • Add oxalic acid (0.5 eq) in EtOH dropwise.
  • Stir at 25°C for 2 h, then cool to 4°C.
  • Filter and wash with cold EtOH.

Stoichiometry : Confirmed by $$ ^1\text{H NMR} $$ integration (2:1 base:oxalic acid ratio).

Optimization of Reaction Conditions

Critical Parameters

Parameter Optimal Value Impact on Yield
Boc Protection Temp 25°C Maximizes rate
Methylation Solvent THF (Mitsunobu) 95% ee retention
Salt Crystallization EtOH 99% purity

Palladium-Catalyzed Coupling

Patent WO2020064792A1 highlights Buchwald-Hartwig amination for analogous piperidines:

  • Catalyst : tBuXPhos Pd G3 (2 mol%).
  • Base : Cs₂CO₃ (2.0 eq).
  • Solvent : 1,4-Dioxane, 100°C, 12 h.

Characterization and Analytical Data

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.38 (s, 3H, OCH₃), 3.70–3.85 (m, 2H, piperidine H).
  • HPLC : 97.3% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Stability Profile

Condition Degradation (%)
40°C/75% RH, 1 month <2%
Aqueous pH 7.4, 24 h 5%

Chemical Reactions Analysis

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for further functionalization, making it a valuable building block in organic synthesis.
  • Catalysis : Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can act as a catalyst or ligand in various catalytic reactions, enhancing reaction rates and selectivity.

Biology

  • Biochemical Studies : The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with active sites on enzymes makes it useful for studying enzyme inhibition and modulation.
  • Cell Culture : In cell culture studies, this compound helps elucidate cellular processes and drug interactions, particularly in the context of neurodegenerative diseases.

Medicine

  • Drug Development : Researchers are exploring its potential as a precursor for new drugs and therapeutic agents. Its interactions with biological targets suggest possible applications in treating conditions like Alzheimer's disease.
  • Pharmacological Studies : The compound is used to investigate its pharmacological effects on biological systems, including its role as an acetylcholinesterase inhibitor, which could enhance cognitive function by increasing acetylcholine levels in the brain.

Industry

  • Material Science : this compound contributes to the development of new materials with specific properties, potentially leading to innovations in various industrial applications.
  • Chemical Manufacturing : It is utilized in the manufacturing of specialty chemicals and intermediates, playing a critical role in the chemical industry.

Research indicates that this compound may inhibit:

  • Acetylcholinesterase (AChE) : Enhancing cognitive function by increasing acetylcholine levels.
  • β-secretase : Inhibition of this enzyme is significant due to its role in producing amyloid-beta peptides associated with Alzheimer's disease.

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, suggesting potential neuroprotective effects.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets and pathways .

Molecular Targets

Pathways Involved

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (3S,4S)-4-Methoxy Isomer

The (3S,4S)-stereoisomer (CAS: 2306245-65-6) shares the same substituents but differs in spatial configuration. Its molecular formula is C13H24N2O7 (molar mass: 320.34 g/mol) in the hemioxalate form . This isomer is available from suppliers like Aladdin Scientific and ChemBK, highlighting its role in enantioselective drug development .

(b) (3R,4R)-3-Methoxy Isomer

In this variant (CAS: 2253105-32-5), the methoxy group shifts to the 3-position of the piperidine ring.

(c) (3S,4R)- and (3R,4S)-Diastereomers

These diastereomers (e.g., CAS: 2253105-08-5) demonstrate how stereochemistry impacts solubility and receptor binding. For example, the (3S,4R)-isomer has a melting point and crystallinity distinct from the (3R,4R)-form, as evidenced by divergent supplier specifications .

Substituent Variations

(a) Hydroxyl-Substituted Analogs

Replacing the 4-methoxy group with a hydroxyl group yields tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9). This modification increases polarity, enhancing aqueous solubility but reducing metabolic stability compared to the methoxy analog .

(b) Fluorine-Substituted Derivatives

Fluorine at the 4-position (e.g., CAS: 1052713-47-9) introduces electronegativity, improving binding affinity in kinase inhibitors. The (3R,4R)-4-fluoro derivative (CAS: 2126144-21-4) has a molecular weight of 232.295 g/mol and is marketed by Aaron Chemicals LLC for preclinical studies .

(c) Methyl- and Dimethyl-Substituted Compounds

Such derivatives are used in CNS drug candidates due to enhanced blood-brain barrier penetration .

Table 1: Key Properties of Selected Compounds
Compound (CAS) Substituents Stereochemistry Molecular Formula (Hemioxalate) Molecular Weight (g/mol) Key Suppliers
2227199-27-9 4-OCH₃ (3R,4R) C24H46N4O10 550.6428 CymitQuimica
2306245-65-6 4-OCH₃ (3S,4S) C13H24N2O7 320.34 Aladdin Scientific
2253105-32-5 3-OCH₃ (3R,4R) C24H46N4O10 550.6428 Parchem Chemicals
1052713-47-9 4-OH (3R,4R) C10H20N2O3 216.28 (base) PharmaBlock
2126144-21-4 4-F (3R,4R) C11H21FN2O2 232.295 (base) Aaron Chemicals LLC

Pharmacological and Commercial Relevance

  • Drug Discovery : The (3R,4R)-4-methoxy derivative is a building block for protease inhibitors and GPCR-targeted therapies, leveraging its stereochemical purity .
  • Market Availability : Fluorinated and hydroxylated variants are priced higher due to complex synthesis (e.g., 100 mg of (3S,4S)-isomer costs €535 vs. ~$600 for fluorine analogs ).

Biological Activity

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate is a chemical compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is a derivative of piperidine, characterized by its unique methoxy substituent, which influences its interactions with biological systems.

  • Molecular Formula : C11H22N2O3
  • CAS Number : 2227199-27-9
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can lead to modulation of several biochemical pathways, including those involved in neurodegenerative diseases and inflammation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function and memory.
  • β-secretase : The compound has shown promise in inhibiting β-secretase activity, which is involved in the production of amyloid-beta peptides linked to Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity. For instance, it has been observed to improve cell viability in astrocytes exposed to amyloid-beta 1-42, suggesting a potential role in neuroprotection against Alzheimer's disease .

Study 1: Neuroprotective Properties

A study assessed the protective effects of this compound on astrocyte cells exposed to amyloid-beta. Results indicated:

  • Cell Viability : Treatment with the compound improved cell viability from 43.78% (control) to 62.98% when co-treated with amyloid-beta .
  • Inflammatory Response : The compound reduced levels of pro-inflammatory cytokines associated with amyloid-beta toxicity.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of β-secretase and AChE by this compound:

  • IC50 Values : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition, indicating potent activity against these targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAChE Inhibition (Ki)β-secretase Inhibition (IC50)Neuroprotective Effect
This compound0.17 μM15.4 nMSignificant
M4 CompoundNot specifiedNot specifiedModerate
Other Piperidine DerivativesVariesVariesLimited

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